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Compound of Interest

Compound Name: 1-tert-Butyl-3-ethylbenzene

Cat. No.: B085526 Get Quote

An In-depth Technical Guide to C12H18 Aromatic Hydrocarbons for Researchers, Scientists,

and Drug Development Professionals.

This guide provides a comprehensive overview of aromatic hydrocarbons with the chemical

formula C12H18, focusing on their nomenclature, physicochemical properties, synthesis, and

metabolic pathways. This information is intended to support researchers, scientists, and

professionals involved in drug development and related fields.

IUPAC Nomenclature and Isomerism
The chemical formula C12H18 encompasses several aromatic hydrocarbon isomers. The most

prominent of these are hexylbenzene and hexamethylbenzene, each with its own set of

structural isomers.

Hexylbenzene and its Isomers:

n-Hexylbenzene: The most common isomer, where a straight-chain hexyl group is attached

to the benzene ring. Its IUPAC name is simply hexylbenzene.[1]

Positional Isomers: While less common, the hexyl group can be branched, leading to various

positional isomers. For example, (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc.

The IUPAC nomenclature for these follows standard rules for alkyl-substituted benzenes.

Hexamethylbenzene:
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1,2,3,4,5,6-Hexamethylbenzene: In this highly symmetrical molecule, all six hydrogen atoms

of the benzene ring are replaced by methyl groups.[2] Its IUPAC name is 1,2,3,4,5,6-

hexamethylbenzene, although the locants are often omitted as there is no ambiguity.[3] It is

also known by the common name mellitene.[3]

Other Isomers: Other isomers with six methyl groups on the benzene ring are possible, such

as 1,2,3,4,5-pentamethyltoluene, though these are less commonly encountered.

Physicochemical and Spectroscopic Data
The properties of hexylbenzene and hexamethylbenzene are summarized below, providing key

data for experimental design and analysis.

Table 1: Physicochemical Properties of n-Hexylbenzene
and Hexamethylbenzene

Property n-Hexylbenzene
1,2,3,4,5,6-
Hexamethylbenzene

Molecular Formula C12H18 C12H18

Molecular Weight 162.27 g/mol [1] 162.27 g/mol [2]

Appearance Colorless liquid White crystalline powder

Melting Point -61 °C[4] 165.6 ± 0.7 °C

Boiling Point 226 °C[4] 265.2 °C

Density 0.861 g/mL at 25 °C[4] 1.0630 g/cm³

Refractive Index (n20/D) 1.486[4] Not applicable (solid)

Solubility
Insoluble in water; soluble in

alcohol, ether, benzene

Insoluble in water; soluble in

acetic acid, acetone, benzene,

chloroform, diethyl ether,

ethanol

Table 2: Spectroscopic Data of n-Hexylbenzene and
Hexamethylbenzene
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Spectroscopic Data n-Hexylbenzene
1,2,3,4,5,6-
Hexamethylbenzene

¹H NMR (CDCl₃)
Signals corresponding to the

phenyl and hexyl protons.

A single peak is observed due

to the high symmetry of the

molecule.[5][6]

¹³C NMR
Signals for the aromatic and

aliphatic carbons.

Two distinct signals are

expected: one for the six

equivalent aromatic carbons

and one for the six equivalent

methyl carbons.

Mass Spectrometry (GC-MS)

Molecular ion peak (m/z) at

162, with characteristic

fragmentation patterns of

alkylbenzenes.[7]

Molecular ion peak (m/z) at

162.[8]

Experimental Protocols
The synthesis of C12H18 aromatic hydrocarbons often involves Friedel-Crafts alkylation. Below

is a detailed protocol for the synthesis of an alkylbenzene, which can be adapted for

hexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation for the
Synthesis of an Alkylbenzene
This protocol outlines the general procedure for the alkylation of an aromatic ring using an alkyl

halide and a Lewis acid catalyst.[9][10]

Materials:

Anhydrous benzene (or other aromatic substrate)

Alkyl halide (e.g., 1-chlorohexane for hexylbenzene synthesis)

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
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Ice-cold water

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a

dropping funnel. The apparatus should be protected from atmospheric moisture using a

drying tube.

Addition of Reactants: Add the anhydrous aromatic substrate (e.g., benzene) to the flask and

cool it in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions with stirring.

Alkylation: Place the alkyl halide (e.g., 1-chlorohexane) in the dropping funnel and add it

dropwise to the stirred mixture while maintaining the temperature between 0-5 °C.

Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for a

specified time (e.g., 2 hours) to ensure the reaction goes to completion.

Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice in a

large beaker to decompose the catalyst complex.

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the

organic product. Separate the organic layer. Wash the organic layer sequentially with 1 M

HCl, water, and saturated sodium bicarbonate solution.

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium

sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to obtain

the crude product.

Purification: Purify the crude product by fractional distillation to obtain the pure alkylbenzene.
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Mandatory Visualizations: Metabolic Pathway
Aromatic hydrocarbons undergo metabolic activation, a critical consideration in drug

development and toxicology. The following diagram illustrates the general metabolic pathway of

benzene, which serves as a model for the metabolism of other aromatic hydrocarbons like

hexylbenzene.[11]

Benzene Benzene OxideCytochrome P450

Oxepin

Equilibrium

PhenolSpontaneous
Rearrangement

Catechol

Epoxide Hydrolase,
Dehydrogenase

S-Phenylmercapturic Acid
(SPMA)

Glutathione
S-transferase

E,E-Muconic AcidOxidation & Ring Opening

HydroquinoneCytochrome P450

Click to download full resolution via product page

Caption: Generalized metabolic pathway of benzene, illustrating the initial oxidation by

cytochrome P450 and subsequent biotransformation routes.

Conclusion
This technical guide has provided an in-depth overview of C12H18 aromatic hydrocarbons,

focusing on hexylbenzene and hexamethylbenzene. The presented data on their nomenclature,

physicochemical properties, and synthesis, along with a model metabolic pathway, offers

valuable information for researchers and professionals in the chemical and pharmaceutical

sciences. A thorough understanding of these fundamental aspects is crucial for the effective

design of experiments and the development of new chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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